3-[(Pentyloxy)methyl]piperidine hydrochloride
Overview
Description
3-[(Pentyloxy)methyl]piperidine hydrochloride is a synthetic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a derivative of piperidine, a cyclic, nitrogen-containing compound that is found in many natural products. 3-[(Pentyloxy)methyl]piperidine hydrochloride is used as a reagent in numerous laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthetic Methodologies and Applications
Synthesis of Piperidine Derivatives
A study detailed the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidone derivatives using a Mannich reaction, highlighting the utility of piperidine derivatives in creating compounds with potential pharmacological activities (Rameshkumar et al., 2003).
Chemical Structure and Reactivity
The effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, was investigated. This study provides insights into the environmental applications of these compounds in carbon capture technologies (Robinson et al., 2011).
Coordination Complexes Formation
Another study explored the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3, forming polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This highlights the potential of piperidine derivatives in forming novel coordination complexes with metal ions (Klimova et al., 2013).
Molecular and Crystal Structures Analysis
The crystal and molecular structure of certain piperidine derivatives were reported, demonstrating the importance of these analyses in understanding the physical and chemical properties of new compounds for further applications (Khan et al., 2013).
Design and Pharmacological Evaluation
Novel piperazine derivatives were synthesized and evaluated for their pharmacological activities. Such studies are crucial in the development of new therapeutic agents, showcasing the role of piperidine structures in medicinal chemistry (Kumar et al., 2017).
Future Directions
properties
IUPAC Name |
3-(pentoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWPODPILRRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pentyloxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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